tert-butyl N-(4-phenylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(4-phenylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-phenylpiperidin-4-yl)carbamate typically involves the reaction of 4-phenylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-phenylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-phenylpiperidin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics .
Industry: In industrial applications, the compound is used in the production of various chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-phenylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl N-(4-methylpiperidin-4-yl)carbamate
- tert-Butyl N-(4-ethylpiperidin-4-yl)carbamate
Comparison: tert-Butyl N-(4-phenylpiperidin-4-yl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Properties
IUPAC Name |
tert-butyl N-(4-phenylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-16(9-11-17-12-10-16)13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGFRFRXRVLSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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